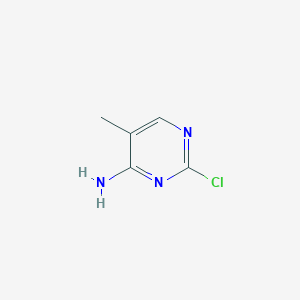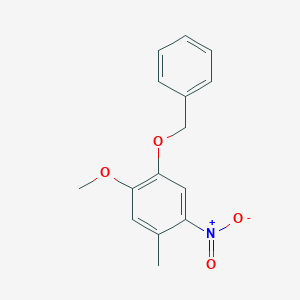
NG,NG-Diméthylarginine dihydrochlorure
Vue d'ensemble
Description
NG,NG-Dimethylarginine dihydrochloride: is a methylated derivative of arginine, a naturally occurring amino acid. This compound is produced in the liver and is associated with various liver conditions such as cirrhosis, alcoholic hepatitis, and acute liver failure . It is known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical molecule in cardiovascular health .
Applications De Recherche Scientifique
Chemistry: : In chemistry, NG,NG-Dimethylarginine dihydrochloride is used as a standard for measuring L-arginine and dimethylarginines in various analytical techniques .
Biology: : In biological research, this compound is used to study its effects on cardiovascular activities, particularly in the rostral ventrolateral medulla of rats .
Medicine: : In medicine, NG,NG-Dimethylarginine dihydrochloride is investigated for its role in hepatic deterioration and its potential as a biomarker for liver diseases .
Industry: : In the industrial sector, this compound is used in the production of various pharmaceuticals and as a research tool in the development of new drugs .
Mécanisme D'action
Target of Action
NG,NG-Dimethylarginine dihydrochloride is an endogenous inhibitor of nitric oxide synthesis . Its primary targets are the nitric oxide synthases (NOS) present in various tissues such as the adrenal glands, brain, and vascular endothelial cells .
Mode of Action
The compound interacts with its targets, the nitric oxide synthases, by inhibiting their activity . This inhibition reduces the production of nitric oxide, a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .
Biochemical Pathways
By inhibiting nitric oxide synthases, NG,NG-Dimethylarginine dihydrochloride affects the nitric oxide synthesis pathway . The reduction in nitric oxide levels can have downstream effects on various physiological processes that rely on nitric oxide signaling, such as blood pressure regulation and neuronal communication .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The inhibition of nitric oxide synthesis by NG,NG-Dimethylarginine dihydrochloride can lead to a decrease in nitric oxide-dependent processes . This could potentially result in physiological changes such as increased blood pressure and altered neuronal communication .
Action Environment
The action, efficacy, and stability of NG,NG-Dimethylarginine dihydrochloride can be influenced by various environmental factorsFor example, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the body.
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of NG,NG-Dimethylarginine dihydrochloride typically involves the methylation of arginine. This process can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .
Industrial Production Methods: : On an industrial scale, the production of NG,NG-Dimethylarginine dihydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to achieve large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: : NG,NG-Dimethylarginine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: : The major products formed from these reactions include various methylated and demethylated derivatives of arginine, which have different biological activities and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- NG-Methyl-L-arginine acetate salt
- NG,NG’-Dimethyl-L-arginine di (p-hydroxyazobenzene-p’-sulfonate) salt
- Nω-Nitro-L-arginine methyl ester hydrochloride
- NG-Monomethyl-L-arginine, Monoacetate Salt
Uniqueness: : NG,NG-Dimethylarginine dihydrochloride is unique due to its dual methylation, which significantly enhances its inhibitory effect on nitric oxide synthase compared to its monomethylated counterparts . This makes it a valuable tool in both research and clinical settings for studying nitric oxide-related pathways and diseases .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNVYJOPZWPJI-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585129 | |
| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220805-22-1 | |
| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



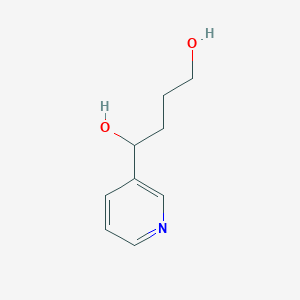
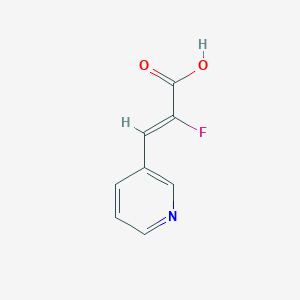

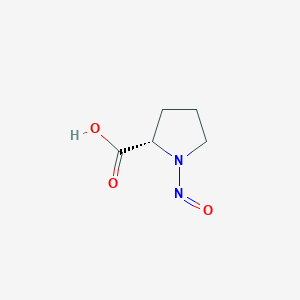

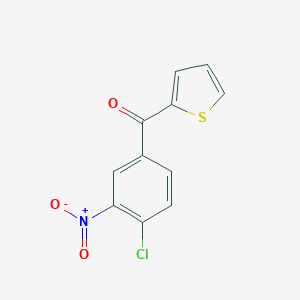
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)


![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
